4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C16H24N2O2. It is a piperidine derivative that has applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its role as an intermediate in the synthesis of more complex molecules and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(3-aminophenyl)carbamoyl]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas and palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including inhibitors of specific enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the construction of more complex molecules in organic synthesis.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(3-aminophenyl)carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound can also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate
Uniqueness
4-(3-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-[(3-aminophenyl)carbamoyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-9-7-12(8-10-20)15(21)19-14-6-4-5-13(18)11-14/h4-6,11-12H,7-10,18H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGFJTFDZAXGIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697162 | |
Record name | tert-Butyl 4-[(3-aminophenyl)carbamoyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883106-64-7 | |
Record name | tert-Butyl 4-[(3-aminophenyl)carbamoyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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